2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

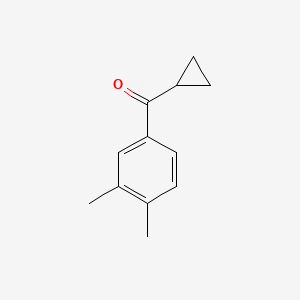

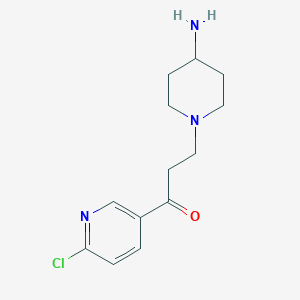

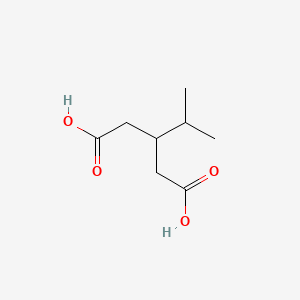

“2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide” is a chemical compound with the molecular formula C6H8ClN3OS . It has a molecular weight of 205.67 g/mol . The IUPAC name for this compound is 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide .

Synthesis Analysis

The synthesis of new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives, which includes “2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide”, has been reported . The structures of these new compounds were elucidated by elemental analyses, IR, 1H NMR, 13C NMR, and MS spectral data .Molecular Structure Analysis

The molecular structure of “2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide” includes a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains a chloroacetamide group .Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 1.3, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 83.1 Ų . The compound has a rotatable bond count of 3 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Novel derivatives of 1,3,4-thiadiazol-2-yl acetamide, including compounds related to 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, were synthesized using carbodiimide condensation catalysis, showcasing a convenient method for preparing such compounds with confirmed structures through various analyses (Yu et al., 2014).

- The synthesis of N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with a substituent of 1,3,4-thiadiazole, including structures related to 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, was reported, indicating potential antifungal and insecticidal activities (Bing-se, 2013).

Pharmacological Potential

- Certain 1,3,4-thiadiazole derivatives, structurally related to 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, were designed and synthesized, showing potential as anti-inflammatory and analgesic agents. These compounds demonstrated significant in vitro activities and were evaluated for their molecular mechanism of action against COX-2 enzyme (Shkair et al., 2016).

- A study on the synthesis of new N-substituted-2-amino-1,3,4-thiadiazoles, including compounds structurally similar to 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, revealed their potential anticancer activities. The compounds were tested against various cancer cell lines, with some showing promising cytotoxic activities (Hamama et al., 2013).

Antitrypanosomal and Antifungal Activities

- Compounds containing 1,3,4-thiadiazole moieties, similar to 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, displayed antitrypanosomal potency in vitro. This indicates the potential use of such compounds in treating diseases caused by Trypanosoma brucei gambiense (Lelyukh et al., 2023).

- In the context of agriculture, certain 1,3,4-thiadiazole derivatives, structurally related to 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, were synthesized and found to have fungicidal activity against rice sheath blight, highlighting their potential application in agricultural pest control (Chen et al., 2000).

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3OS/c1-2-5-9-10-6(12-5)8-4(11)3-7/h2-3H2,1H3,(H,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCHYYJDLIXCPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342452 |

Source

|

| Record name | 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |

CAS RN |

21521-90-4 |

Source

|

| Record name | 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1361035.png)

![5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B1361038.png)

![5-Ethynyl-benzo[1,3]dioxole](/img/structure/B1361060.png)